Cas no 1156-50-9 (Bis(4-nitrophenyl) sulfone)
Bis(4-nitrophenyl) sulfone Chemical and Physical Properties
Names and Identifiers
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- Bis(4-nitrophenyl) sulfone
- 1-nitro-4-(4-nitrophenyl)sulfonylbenzene
- 4,4'-Dinitrodiphenyl Sulfone
- 4-Nitrophenyl sulfone
- Bis(4-nitrophenyl)sulfone
- Bis(4-nitrophenyl) sulphone
- Bis(p-nitrophenyl) sulfone
- 4,4'-Dinitrodiphenylsulfone
- 1,1'-Sulfonylbis(4-nitrobenzene)
- Benzene, 1,1'-sulfonylbis[4-nitro-
- Sulfone, bis(p-nitrophenyl)
- Benzene, 1,1'-sulfonylbis(4-nitro- (9CI)
- BVHNGWRPAFKGFP-UHFFFAOYSA-N
- NSC20609
- Benzene, 1,1'-sulfonylbis(4-nitro-
- 1-nitro-4-[(4-nitrobenzene)sulfo
- Compound 1 analog 13
- 1-nitro-4-[(4-nitrobenze
- CS-0441411
- SCHEMBL3158508
- Dextro camphorquinone
- CHEMBL215397
- NS00023745
- 4-NITRO-PHENYL-SULFONE
- 1156-50-9
- J-003313
- EN300-7406653
- WAV9B4UQ4D
- AKOS001038366
- 4-06-00-01698 (Beilstein Handbook Reference)
- BRN 2060993
- EINECS 214-589-9
- 1-nitro-4-[(4-nitrobenzene)sulfonyl]benzene
- 1-nitro-4-(4-nitrobenzenesulfonyl)benzene
- 1,1'-Sulfonylbis[4-nitrobenzene]
- BDBM11302
- DTXSID60151143
- NSC-20609
- 4,4'-sulfonylbis(nitrobenzene)
- MFCD00010447
- Z56888745
- NSC 20609
- FT-0633413
- 1-nitro-4-(4-nitrophenyl)sulfonyl-benzene
- D89946
- DB-041281
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- MDL: MFCD00010447
- Inchi: 1S/C12H8N2O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H
- InChI Key: BVHNGWRPAFKGFP-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(C1C=CC(=CC=1)[N+](=O)[O-])(=O)=O
- BRN: 2060993
Computed Properties
- Exact Mass: 308.01000
- Monoisotopic Mass: 308.01
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 134
Experimental Properties
- Color/Form: Not determined
- Density: 1.53
- Melting Point: 178-185°C
- Boiling Point: 541.1°C at 760 mmHg
- Flash Point: 281°C
- Refractive Index: 1.637
- PSA: 134.16000
- LogP: 4.46300
- Solubility: Not determined
Bis(4-nitrophenyl) sulfone Security Information
- Hazard Category Code: 20/21/22
- Safety Instruction: 22-36/37/39
- RTECS:WR4700000
- TSCA:Yes
Bis(4-nitrophenyl) sulfone Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Bis(4-nitrophenyl) sulfone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870454-1g |
Bis(4-nitrophenyl) Sulfone |
1156-50-9 | 98% | 1g |
88.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1927-5g |
Bis(4-nitrophenyl) sulfone |
1156-50-9 | 98.0%(GC) | 5g |
¥340.0 | 2022-05-30 | |
| TRC | B591915-50mg |
bis(4-Nitrophenyl) Sulfone |
1156-50-9 | 50mg |
$ 58.00 | 2023-09-08 | ||
| TRC | B591915-100mg |
bis(4-Nitrophenyl) Sulfone |
1156-50-9 | 100mg |
$ 74.00 | 2023-09-08 | ||
| TRC | B591915-500mg |
bis(4-Nitrophenyl) Sulfone |
1156-50-9 | 500mg |
$ 92.00 | 2023-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152557-1g |
Bis(4-nitrophenyl) sulfone |
1156-50-9 | 95% | 1g |
¥102.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152557-25g |
Bis(4-nitrophenyl) sulfone |
1156-50-9 | 95% | 25g |
¥1441.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152557-5G |
Bis(4-nitrophenyl) sulfone |
1156-50-9 | 95% | 5g |
¥350.90 | 2023-09-04 | |
| Chemenu | CM342975-5g |
Bis(4-nitrophenyl) sulfone |
1156-50-9 | 95%+ | 5g |
$65 | 2022-06-14 | |
| Chemenu | CM342975-25g |
Bis(4-nitrophenyl) sulfone |
1156-50-9 | 95%+ | 25g |
$200 | 2022-06-14 |
Bis(4-nitrophenyl) sulfone Suppliers
Bis(4-nitrophenyl) sulfone Related Literature
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1. Photoelectrochemical reduction of meta-halonitrobenzenes and related speciesRichard G. Compton,Robert A. W. Dryfe,John C. Eklund,Stephen D. Page,Judy Hirst,Lembit Nei,George W. J. Fleet,Kenneth Y. Hsia,Donald Bethell,Louise J. Martingale J. Chem. Soc. Perkin Trans. 2 1995 1673
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Tetsuya Sengoku,Daichi Ogawa,Haruka Iwama,Toshiyasu Inuzuka,Hidemi Yoda Chem. Commun. 2021 57 9858
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Peter Hanson,Ramon A. A. J. Hendrickx,John R. Lindsay Smith Org. Biomol. Chem. 2008 6 762
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Peter Hanson,Ramon A. A. J. Hendrickx,John R. Lindsay Smith Org. Biomol. Chem. 2008 6 745
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Ying Fu,Qin-Shan Xu,Quan-Zhou Li,Zhengyin Du,Ke-Hu Wang,Danfeng Huang,Yulai Hu Org. Biomol. Chem. 2017 15 2841
Additional information on Bis(4-nitrophenyl) sulfone
Bis(4-nitrophenyl) sulfone (CAS No. 1156-50-9): A Versatile Compound in Pharmaceutical and Material Science
Bis(4-nitrophenyl) sulfone, with the chemical formula C12H10N2O4S, is a key intermediate in the synthesis of various pharmaceuticals and functional materials. This compound, identified by its CAS No. 1156-50-9, exhibits unique structural properties that make it highly relevant in modern chemical research. Recent advancements in drug development and material science have highlighted its potential as a building block for novel therapeutics and advanced polymers.
Bis(4-nitrophenyl) sulfone is a symmetrical sulfone derivative, characterized by two 4-nitrophenyl groups connected via a sulfonyl bridge. The molecular structure features two nitro groups (NO2) on the aromatic rings, which contribute to its electron-withdrawing properties. This structural feature is critical for its reactivity in organic synthesis, particularly in aromatic substitution reactions and electrophilic coupling processes. The sulfone functionality (SO2) further enhances its utility as a versatile scaffold for functional group modification.
Recent studies have demonstrated the importance of Bis(4-nitrophenyl) sulfone in the development of targeted drug delivery systems. For instance, a 2023 paper published in Advanced Materials described its use as a core structure for designing polymeric nanoparticles with enhanced stability and controlled release properties. The compound's ability to form hydrogen bonds and its hydrophobic/hydrophilic balance make it an ideal candidate for such applications. Researchers have also explored its role in drug conjugation strategies, where it serves as a linker between therapeutic agents and targeting ligands.
The synthesis of Bis(4-nitrophenyl) sulfone has been optimized through various methodologies. One notable approach involves the electrophilic sulfonation of 4-nitrophenol derivatives, which allows for precise control over the reaction conditions. A 2024 study in Organic Chemistry Insights reported the use of microwave-assisted synthesis to achieve high yields and purity, reducing the environmental impact of traditional methods. This advancement aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing.
Applications of Bis(4-nitrophenyl) sulfone extend beyond pharmaceuticals into the realm of electronic materials. Its high thermal stability and electrical insulation properties make it suitable for use in flexible electronics and organic semiconductors. A 2023 review in Advanced Electronic Materials highlighted its potential in organic light-emitting diodes (OLEDs), where it serves as a host material for phosphorescent dopants. The compound's ability to modulate charge transport properties is a key factor in this application.
In the field of biomaterials, Bis(4-nitrophenyl) sulfone has shown promise as a component in hydrogel formulations. A 2024 study published in Biomaterials Science demonstrated its use in creating stimuli-responsive hydrogels that respond to pH changes. These materials could have applications in controlled drug release and regenerative medicine. The compound's chemical stability under varying conditions is a critical advantage in such applications.
Recent computational studies have provided insights into the molecular interactions of Bis(4-nitrophenyl) sulfone. A 2023 paper in Journal of Molecular Modeling utilized molecular dynamics simulations to analyze its behavior in aqueous environments. The results revealed that the compound forms stable hydrogen bonds with water molecules, which could influence its solubility and bioavailability in pharmaceutical formulations. These findings are crucial for optimizing its use in drug delivery systems.
The environmental impact of Bis(4-nitrophenyl) sulfone has also been a focus of recent research. While the compound itself is not classified as a hazardous substance, its potential for bioaccumulation has raised concerns. A 2024 study in Environmental Science & Technology evaluated its fate in aquatic ecosystems, emphasizing the need for eco-friendly synthesis methods and proper waste management. These efforts are part of a broader movement toward sustainable chemical practices.
Looking ahead, the future of Bis(4-nitrophenyl) sulfone lies in its integration into multifunctional materials and smart drug delivery systems. Researchers are exploring its potential in nanomedicine, where it could serve as a carrier for targeted therapies. Additionally, its role in biodegradable polymers is being investigated for applications in medical devices and implantable technologies. The compound's adaptability to various chemical modifications ensures its relevance in emerging fields.
In conclusion, Bis(4-nitrophenyl) sulfone (CAS No. 1156-50-9) remains a pivotal compound in both pharmaceutical science and material engineering. Its structural versatility, combined with recent advancements in synthetic methods and application-specific modifications, positions it as a key player in the development of next-generation therapeutics and advanced materials. As research continues to uncover new possibilities, its impact on science and technology is expected to grow significantly.
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